molecular formula C12H17ClO B14033083 1-(5-Chloropentoxymethyl)-4-deuteriobenzene

1-(5-Chloropentoxymethyl)-4-deuteriobenzene

Cat. No.: B14033083
M. Wt: 213.72 g/mol
InChI Key: NFKHVAANLLONKQ-MICDWDOJSA-N
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Description

1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D is a chemical compound with the molecular formula C12H16ClOD and a molecular weight of 213.72 g/mol. It is also known by its IUPAC name, 5-chloropentoxymethylbenzene. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 5-chloropentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and interactions due to its ability to modify biological molecules.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function . The pathways involved include the activation of specific enzymes and receptors, which can result in various biological effects.

Comparison with Similar Compounds

1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be compared with other similar compounds such as:

    1-[[(5-Bromopentyl)oxy]methyl]benzene: Similar structure but with a bromine atom instead of chlorine.

    1-[[(5-Iodopentyl)oxy]methyl]benzene: Contains an iodine atom instead of chlorine.

    1-[[(5-Fluoropentyl)oxy]methyl]benzene: Contains a fluorine atom instead of chlorine.

The uniqueness of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the chlorine atom.

Properties

Molecular Formula

C12H17ClO

Molecular Weight

213.72 g/mol

IUPAC Name

1-(5-chloropentoxymethyl)-4-deuteriobenzene

InChI

InChI=1S/C12H17ClO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2/i1D

InChI Key

NFKHVAANLLONKQ-MICDWDOJSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)COCCCCCCl

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCl

Origin of Product

United States

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